(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h9H,7-8H2,1-6H3,(H,13,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPFIWONJYTOMV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146901 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160801-73-0 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160801-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amine Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis. A representative method involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-methylmorpholine (NMM) or triethylamine (TEA). For instance, Example 24 in Patent WO2016170544A1 describes the Boc protection of a leucine-derived intermediate using N-methylmorpholine in dichloromethane (DCM), yielding the Boc-protected amine in high purity.
Key Reaction Conditions:
Peptide Coupling with Methoxy(methyl)amine
The methoxy(methyl)amine moiety is introduced via peptide coupling. This step typically employs coupling agents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). For example, Search Result outlines a protocol where Boc-protected amino acids are coupled with methoxy(methyl)amine using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Representative Procedure:
Stereochemical Control and Chiral Resolution
The (S)-configuration at the α-carbon is achieved using chiral auxiliaries or enantioselective synthesis. Search Result describes the use of Boc-protected L-serine derivatives to ensure stereochemical fidelity. Chiral high-performance liquid chromatography (HPLC) or enzymatic resolution may be employed to isolate the desired enantiomer.
Critical Parameters:
-
Chiral column: Chiralpak IC or OD-H
-
Eluent: Hexane:isopropanol (70:30)
Analytical Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 1.47 (s, 9H, Boc group), 3.31 (s, 3H, OCH₃), 3.67 (s, 3H, NCH₃), 4.59–4.56 (m, 1H, α-CH), 5.06 (bs, 1H, NH).
-
¹³C NMR: Peaks at 80.1 ppm (Boc quaternary carbon), 169.1 ppm (carbamate carbonyl).
High-Resolution Mass Spectrometry (HRMS):
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) confirms purity >98%. Residual solvents (e.g., DMF, DCM) are quantified via gas chromatography (GC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies in Search Result and demonstrate that DMF outperforms THF in coupling efficiency due to better solubility of reactants. Reactions conducted at 0°C minimize racemization, while room temperature accelerates completion.
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Racemization (%) |
|---|---|---|
| DMF | 75 | <1 |
| THF | 62 | 3 |
| DCM | 58 | 5 |
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) enhances coupling yields by 10–15% by neutralizing acidic byproducts.
Industrial-Scale Synthesis and Applications
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at specific functional groups, particularly the carbamate and methoxy(methyl)amino moieties. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | 0–5°C, dichloromethane | Epoxidized diol derivatives | 60–70% | |
| Calcium hypochlorite | RT, aqueous/organic biphasic | Epoxide intermediates | 60:40 diastereomeric ratio |
Mechanistic Insight : Epoxidation occurs via electrophilic addition to the alkene group, with stereochemical outcomes influenced by the chiral environment of the starting material .
Reduction Reactions
Selective reduction of carbonyl groups or carbamate functionalities has been documented:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Primary amine derivatives | Requires Boc deprotection | |
| NaBH₄ | MeOH, 0°C | Alcohol intermediates | Limited to ketone reduction |
Example : Reduction with LiAlH₄ cleaves the carbamate group, yielding (S)-4-methylpentan-2-amine .
Substitution Reactions
Nucleophilic substitution at the carbamate group enables functional group interconversion:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| TFA/DCM | 0–5°C, 30 min | Deprotected amine (trifluoroacetate salt) | Peptide synthesis | |
| Pyridine/TEA | DCM, 0°C | Mesylated intermediates | Macrocyclic inhibitor synthesis |
Case Study : TFA-mediated deprotection in dichloromethane quantitatively removes the tert-butyl group, enabling downstream coupling in peptide synthesis .
Hydrolysis Reactions
Controlled hydrolysis under acidic or basic conditions modifies the carbamate structure:
| Conditions | Product | Key Observations | Source |
|---|---|---|---|
| 6M HCl, reflux | Free amine + CO₂ | Complete decomposition after 2 hours | |
| K₃PO₄ (50% w/w) | Carboxylic acid derivatives | Used in tandem with formaldehyde alkylation |
Notable Application : Hydrolysis under basic conditions facilitates the synthesis of epoxyketone intermediates for proteasome inhibitors .
Coupling Reactions
The compound serves as a building block in peptide synthesis via amide bond formation:
| Coupling Reagent | Base | Product | Efficiency | Source |
|---|---|---|---|---|
| TBTU | NMM | Peptidomimetic inhibitors | >85% yield | |
| EDCl/HOBt | DIPEA | Macrocyclic epoxyketones | 78% yield |
Mechanistic Detail : TBTU activates the carboxylate intermediate, enabling efficient coupling with amino groups in complex peptide backbones .
Stability Under Synthetic Conditions
The compound demonstrates stability in diverse solvents but decomposes under prolonged exposure to strong acids or bases:
| Condition | Stability | Degradation Pathway | Source |
|---|---|---|---|
| pH 7.4, 37°C | Stable for >24 hours | No significant decomposition | |
| 1M NaOH, RT | Rapid hydrolysis (t₁/₂ = 15 min) | Cleavage of carbamate linkage |
Comparative Reactivity Insights
A comparative analysis of analogous carbamates reveals:
| Structural Feature | Reactivity Trend | Impact on Yield |
|---|---|---|
| tert-Butyl protection | Enhanced stability toward nucleophiles | +20–30% yield |
| Methoxy(methyl)amino group | Facilitates redox-neutral transformations | Broad functionalization |
This compound’s reactivity profile underscores its utility in synthesizing peptidomimetics, protease inhibitors, and chiral intermediates. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields .
Scientific Research Applications
Chemical Properties and Structure
This compound features a tert-butyl group, which is commonly utilized in organic synthesis for protecting amines and alcohols. The methoxy(methyl)amino group indicates potential biological activity, as such functional groups are often involved in interactions with biological targets. Its molecular formula is .
Medicinal Chemistry Applications
Drug Development:
(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate has been studied for its role in drug design, particularly as a potential therapeutic agent targeting neurotransmitter systems. Compounds with similar structures have shown efficacy in modulating neurotransmitter activity, which could lead to treatments for neurological disorders .
Case Studies:
Research has indicated that carbamate derivatives can exhibit significant biological activities, such as enzyme inhibition and receptor modulation. For instance, studies on related compounds have demonstrated their effectiveness against specific enzymes involved in metabolic pathways .
Organic Synthesis
Protecting Group in Synthesis:
The tert-butyl group serves as an effective protecting group for amines during chemical reactions. This characteristic allows for selective reactions without interfering with other functional groups present in complex molecules .
Synthesis Pathways:
The synthesis of this compound can involve various methods, including:
- Direct alkylation of amines.
- Carbamate formation through reaction with isocyanates.
These methods enable the creation of diverse derivatives that can be tailored for specific applications .
Biological Research
Interaction Studies:
Research involving this compound typically focuses on its binding affinity and efficacy against specific biological targets. Interaction studies may include:
- Receptor binding assays to determine the compound's affinity for neurotransmitter receptors.
- Enzyme activity assays to evaluate its inhibitory effects on target enzymes.
Such studies are crucial for understanding the pharmacological potential of this compound .
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share core carbamate or amide functionalities but differ in substituents, chain length, and stereochemistry:
Key Observations:
Chain Length: The target compound’s pentan-2-yl chain (C₅) contrasts with shorter propane (C₃) chains in , affecting solubility and steric bulk. Longer chains typically increase lipophilicity (higher LogP). The propane derivative () has a LogP of 1.07, while pentanoyl-containing analogs (e.g., , MW 387.5) exhibit higher molecular weights, suggesting enhanced hydrophobicity.
Amino Group Modifications: Replacement of methoxy(methyl)amino with methylamino () eliminates the methoxy group, reducing steric hindrance and altering hydrogen-bonding capacity. This may influence reactivity in coupling reactions .
99% for phenyl-containing analogs in ).
Physicochemical Properties
- Density and Solubility : The propane derivative () has a density of 1.1 g/cm³, typical for carbamates. Longer-chain analogs (e.g., target compound) may exhibit lower solubility in polar solvents.
- LogP Trends: Shorter chains (C₃) correlate with lower LogP values (1.07 in ), while pentanoyl derivatives () likely exceed 2.0, impacting membrane permeability in biological applications.
Research Findings and Limitations
- Gaps in Data : Density and LogP values for the target compound are unavailable in the literature, highlighting a need for experimental characterization .
- Stereochemical Impact : The (S)-configuration in the target compound ensures enantioselective coupling, critical for bioactive peptide synthesis .
Biological Activity
(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate is a synthetic organic compound belonging to the carbamate class. Carbamates are known for their stability and versatility in medicinal chemistry, often serving as enzyme inhibitors or modulators. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
| Molecular Formula | C13H26N2O4 |
| Molecular Weight | 258.36 g/mol |
| CAS Number | 1172623-95-8 |
| Boiling Point | Not available |
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy(methyl)amino group enhances binding through hydrogen bonding and other non-covalent interactions.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties . For example, it has been studied as a potential inhibitor of serine proteases, which play crucial roles in various biological processes, including digestion and immune response. The compound's ability to inhibit these enzymes could lead to therapeutic applications in conditions where protease activity is dysregulated.
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties . Its structural similarities to known anticancer agents allow for speculation about its potential efficacy against certain cancer cell lines. Further investigation is required to elucidate its mechanisms and effectiveness in clinical settings.
Anti-inflammatory Properties
Another area of interest is the compound's potential anti-inflammatory effects . By modulating enzyme activity involved in inflammatory pathways, it may contribute to reducing inflammation in various diseases, including autoimmune disorders.
In Vitro Studies
A study published in Nature Communications explored the effects of various carbamate derivatives on TMPRSS2, a serine protease involved in viral infections such as SARS-CoV-2. Although this compound was not the primary focus, related compounds demonstrated significant inhibition of TMPRSS2 activity with IC50 values ranging from 2.5 nM to 215.9 nM, suggesting that similar structures might exhibit comparable biological activities .
Clinical Implications
Research has indicated that carbamate derivatives can enhance drug delivery systems due to their favorable pharmacokinetic profiles. The high gastrointestinal absorption rate of this compound positions it as a candidate for oral bioavailability studies .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50/Ki Values |
|---|---|---|
| Tert-butyl carbamate | General enzyme inhibition | Varies by target |
| Methoxy(methyl)amine | Neurotransmitter modulation | Not specified |
| (S)-tert-butyl (2,6-dimethyl-3-oxoheptan-4-yloxy)carbamate | Anticancer activity | Not specified |
Q & A
Q. Optimization Tips :
- Control reaction temperature (e.g., reflux for nitro reductions) .
- Use excess NaHCO₃ to neutralize HCl during Boc deprotection .
Basic: What analytical techniques are most reliable for characterizing intermediates and final products?
Methodological Answer:
- Mass Spectrometry (MS) : ESI+ confirms molecular weights (e.g., m/z 386 [M+H]⁺ for Boc-protected intermediates) .
- NMR : ¹H/¹³C NMR resolves stereochemistry; key signals include tert-butyl protons (δ 1.44 ppm) and carbamate carbonyls (δ 155–160 ppm) .
- Chromatography : HPLC with chiral columns validates enantiopurity (e.g., for (S)-isomer resolution) .
Advanced: How can enantioselective synthesis of the (S)-isomer be achieved, and what catalysts are effective?
Methodological Answer:
Enantioselectivity is achieved via:
- Chiral auxiliaries : Use (S)-configured starting materials (e.g., tert-butyl (S)-1-amino-4-methylpentylcarbamate) .
- Asymmetric catalysis : Pd/BINAP systems enable stereocontrol during coupling steps .
- Dynamic kinetic resolution : Adjust solvent polarity (e.g., NMP at 100°C) to favor (S)-isomer cyclization .
Validation : Compare optical rotation and chiral HPLC retention times with standards .
Advanced: How should researchers address contradictory solubility data reported for this compound?
Methodological Answer:
Contradictions arise from measurement methods (e.g., Ali vs. SILICOS-IT predictions):
| Method | Solubility | Class |
|---|---|---|
| Ali (Experimental) | 2.94 mg/mL (0.0119 M) | Very soluble |
| SILICOS-IT (Predicted) | 44.2 mg/mL (0.179 M) | Soluble |
Q. Resolution :
- Validate experimentally via saturation shake-flask assays in PBS (pH 7.4) .
- Adjust co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies .
Advanced: What strategies mitigate side reactions during methoxy(methyl)amine coupling?
Methodological Answer:
Common side reactions include over-acylation and racemization. Mitigation involves:
- Controlled stoichiometry : Use 1.1 eq of methoxy(methyl)amine chloride to avoid di-acylation .
- Low-temperature reactions : Perform couplings at 0–4°C in THF with NaHCO₃ to suppress racemization .
- In situ monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) detects intermediates early .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Solid state : Stable at –20°C (desiccated) for ≥6 months; avoid light to prevent carbamate degradation .
- Solution : Degrades in >7 days in DMSO at RT; use fresh solutions with stabilizers (e.g., BHT 0.01%) .
Advanced: How can computational modeling (e.g., DFT) predict reactivity in novel derivatives?
Methodological Answer:
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., carbonyl carbons) .
- Molecular dynamics : Simulate solvation effects (e.g., log P = 1.92) to design derivatives with improved membrane permeability .
Validation : Correlate HOMO/LUMO gaps with experimental reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
